REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C1C(=O)N([I:16])C(=O)C1.C(O)(C(F)(F)F)=O>CC#N.CCOC(C)=O>[F:1][C:2]1[C:7]([I:16])=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1
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Name
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|
Quantity
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336 g
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Type
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reactant
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Smiles
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FC1=CC(=NC=C1)N
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Name
|
|
Quantity
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745 g
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Type
|
reactant
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Smiles
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C1CC(=O)N(C1=O)I
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Name
|
|
Quantity
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9 L
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Type
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solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
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114 g
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Type
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reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
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10 L
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred at room temperature for 8 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with sat. aq. Na2S2O3 (2×5 l), brine (4×5 l)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
to get the crude product
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Type
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CUSTOM
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Details
|
The crude product was purified by recrystallization from EtOAc/pentane (1/10)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |